molecular formula C12H16N2O2S2 B1671213 Emeramide CAS No. 351994-94-0

Emeramide

Cat. No. B1671213
M. Wt: 284.4 g/mol
InChI Key: JUTBAVRYDAKVGQ-UHFFFAOYSA-N
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Description

Emeramide, also known as BDTH2, is a lipophilic, blood-brain-barrier passing metal chelator and antioxidant . It is being developed by EmeraMed Limited . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

Emeramide, also known as NBMI, is a new metal chelator drug proposed as an alternative to the current chelators . It consists of two cysteamine molecules coupled to a single molecule of dicarboxybenzoate .


Molecular Structure Analysis

Emeramide has a molecular formula of C12H16N2O2S2 . Its average mass is 284.398 Da and its monoisotopic mass is 284.065308 Da .


Chemical Reactions Analysis

Emeramide is used as a chelating agent . It has the ability to penetrate cell membranes and cross the blood-brain barrier and chelate Hg2+ in a complex that eliminates the availability of Hg2+ and essentially eliminates toxic effects .


Physical And Chemical Properties Analysis

Emeramide has a density of 1.2±0.1 g/cm3 . Its boiling point is 568.9±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 85.4±3.0 kJ/mol . The flash point is 297.9±28.7 °C . The index of refraction is 1.595 .

Scientific Research Applications

  • Experimental Medicine (EM) in Health Behavior Change : EM focuses on experimental tests of targets or mechanisms of change in health behaviors. It emphasizes programmatic research on which targets change health behaviors and which techniques change those targets, potentially applicable to studying substances like Emeramide (Sheeran, Klein, & Rothman, 2017).

  • Ecological Momentary Assessment (EMA) in Substance Use Research : EMA is suitable for studying episodic events like substance use, and could be adapted to study the effects of compounds like Emeramide. It involves time-based and event-based reports to capture substance use patterns and their relation to mood and context (Shiffman, 2009).

  • Scientific Advice in Drug Development : The European Medicines Agency (EMA) provides scientific advice to support sponsors in providing adequate data for marketing authorization applications. This approach, including advice on clinical trial design, could inform research on Emeramide (Hofer et al., 2015).

  • EMA in Alcohol Use and Consequences : EMA has been used to study complex drinking patterns and dynamic predictors of drinking, which could be adapted for studying the effects of substances like Emeramide (Wray, Merrill, & Monti, 2014).

  • Embedding Research in Mental Healthcare : This approach involves linking scientific research with routine practice, which could be relevant for integrating Emeramide research into clinical settings (Engelhard, 2012).

  • Drug Discovery Process : This historical perspective on drug discovery emphasizes the role of chemistry, pharmacology, and clinical sciences, which could be relevant for the discovery and development of applications for Emeramide (Drews, 2000).
  • Use of Information Systems in Clinical Research : The use of electronic medical record (EMR) data for clinical research offers insights into comorbidities, procedures, and outcomes. This methodology could be applied to research on Emeramide (Kheterpal, 2011).

  • EMA in Behavioral Medicine Research : EMA provides a method to collect data on complex theoretical models and clinical processes in behavioral medicine, potentially applicable for studying Emeramide's effects in a real-world context (Smyth & Stone, 2003).

  • EMA in Clinical Psychology : EMA minimizes recall bias and maximizes ecological validity, suitable for studying the dynamics of behavior in real-world settings. This approach could be valuable for research involving Emeramide (Shiffman, Stone, & Hufford, 2008).

  • Role of EMT in Tumor Immune Escape : Understanding cellular heterogeneity and plasticity in the tumor microenvironment (TME) is crucial in cancer immunotherapy. Research on Emeramide could explore its potential effects on TME and immune escape mechanisms (Terry et al., 2017).

Safety And Hazards

Emeramide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory sensitizer (Category 1) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Emeramide is currently in Phase 3 Clinical trials . It is being studied for the treatment of Mercury Poisoning . It has been used in trials studying the treatment of Mercury Poisoning . It has the designation of an orphan drug, in the EU and USA; in the EU it is used for the treatment of mercury toxicity .

properties

IUPAC Name

1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c15-11(13-4-6-17)9-2-1-3-10(8-9)12(16)14-5-7-18/h1-3,8,17-18H,4-7H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTBAVRYDAKVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCS)C(=O)NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610932
Record name Emeramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emeramide

CAS RN

351994-94-0
Record name N1,N3-Bis(2-mercaptoethyl)-1,3-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351994-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emeramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351994940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emeramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12192
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emeramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N3-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K5X4ANS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HP Tsai - 2019 - repository.library.northeastern.edu
Iron (Fe) is an essential metal for facilitating several cellular functions, eg DNA synthesis, enzyme activities, and erythropoiesis, in our bodies. However, when the iron homeostasis is …
N Gross - Chronic Obstructive Pulmonary Diseases: Journal of …, 2018 - ncbi.nlm.nih.gov
… A pilot study to explore safety of the antioxidant and metal chelator, Emeramide, (N1,N3-bis(2-mercaptoethyl) isophthalamide,) in COPD patients. A phase 2 pilot study will enroll 12 …
Number of citations: 7 www.ncbi.nlm.nih.gov
NV Barbosa, M Aschner, AA Tinkov… - Toxicology …, 2023 - Taylor & Francis
Mercury is a ubiquitous environmental contaminant and can be found in inorganic (Hg 0 , Hg + and Hg 2+ ) and organic forms (chiefly CH 3 Hg + or MeHg + ). The main route of human, …
Number of citations: 4 www.tandfonline.com
JMGB Sanctuary - greenburialsanctuary.com
… Boyd Haley, who originated the chelation medication Emeramide to pull mercury safely out of the body of those suffering from neurological diseases.) …
Number of citations: 0 greenburialsanctuary.com
G Bjørklund, P Oliinyk, R Lysiuk, MS Rahaman… - Archives of …, 2020 - Springer
… Recently, NBMI (N,N′-bis-(2-mercaptoethyl) isophthalamide, Emeramide) has been proposed as an alternative to the current chelators (Fig. 3). NBMI has been shown to possess the …
Number of citations: 87 link.springer.com
SK Georgiou-Siafis, MK Samiotaki… - European Journal of …, 2020 - Elsevier
Heme (iron protoporphyrin IX), as the prosthetic group in hemoproteins, regulates vital cellular functions in human tissues. However, free heme released during hemolysis events …
Number of citations: 10 www.sciencedirect.com
World Health Organization - WHO Drug Information, 2014 - apps.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 3 apps.who.int
F Lo Bello, PM Hansbro, C Donovan… - Expert opinion on …, 2020 - Taylor & Francis
… NBMI ((N1,N3-bis(2-mercaptoethyl) isophthalamide), also known as emeramide or Irminix, is an oral once-daily antioxidant and metal chelator agent, that has been investigated in a 14 …
Number of citations: 14 www.tandfonline.com
World Health Organization - WHO Drug Information, 2015 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 2 apps.who.int
D Kennedy, S Seneff, RM Davidson… - Peertechz J Biol …, 2016 - researchgate.net
Despite enjoying a high standard of living, the United States ranks 46th among nations reporting infant survival rates to the World Health Organization. Among factors that increase …
Number of citations: 21 www.researchgate.net

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